
Methanetetracarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanetetracarboxylic acid is a hypothetical organic compound with the formula H₄C₅O₈ or C(COOH)₄. It is an oxocarbon compound, meaning it consists solely of carbon and oxygen atoms. The compound has four carboxyl groups attached to a central carbon atom, giving it a structure similar to neopentane .
Méthodes De Préparation
Methanetetracarboxylic acid itself has not been synthesized due to its instability. its salts and esters, such as sodium methanetetracarboxylate and tetraethyl methanetetracarboxylate, have been prepared. Sodium methanetetracarboxylate can be obtained by oxidizing pentaerythritol with oxygen in a sodium hydroxide solution at pH 10 and about 60°C, in the presence of palladium as a catalyst .
Analyse Des Réactions Chimiques
Methanetetracarboxylic acid, being a hypothetical compound, has not been studied extensively for its chemical reactions. its esters and salts can undergo typical carboxylate reactions such as esterification, amidation, and decarboxylation. Common reagents for these reactions include alcohols, amines, and acids. The major products formed from these reactions are esters, amides, and carbon dioxide .
Applications De Recherche Scientifique
The primary use of methanetetracarboxylic acid and its derivatives is in chemical research. Its esters, such as tetraethyl methanetetracarboxylate, are specialty chemicals used in organic synthesis. These compounds are valuable for studying reaction mechanisms and developing new synthetic methodologies .
Mécanisme D'action
As methanetetracarboxylic acid itself has not been synthesized, its mechanism of action is not well understood. its esters and salts can act as intermediates in various organic reactions, facilitating the formation of complex molecules. The molecular targets and pathways involved would depend on the specific reactions and conditions used .
Comparaison Avec Des Composés Similaires
Methanetetracarboxylic acid is unique due to its four carboxyl groups attached to a single carbon atom. Similar compounds include other polycarboxylic acids such as citric acid (C₆H₈O₇) and trimesic acid (C₉H₆O₆). These compounds also have multiple carboxyl groups but differ in their carbon backbone structures and the number of carboxyl groups .
Propriétés
Numéro CAS |
193197-67-0 |
|---|---|
Formule moléculaire |
C5H4O8 |
Poids moléculaire |
192.08 g/mol |
Nom IUPAC |
methanetetracarboxylic acid |
InChI |
InChI=1S/C5H4O8/c6-1(7)5(2(8)9,3(10)11)4(12)13/h(H,6,7)(H,8,9)(H,10,11)(H,12,13) |
Clé InChI |
NKVMCSDLYHGDMD-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(=O)O)(C(=O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


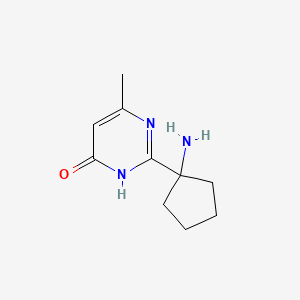

![Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13171166.png)

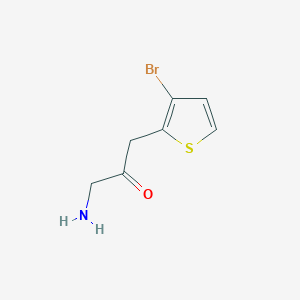

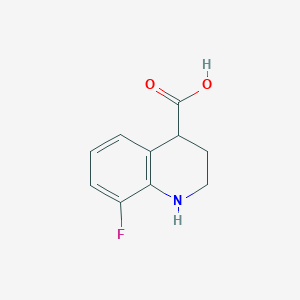
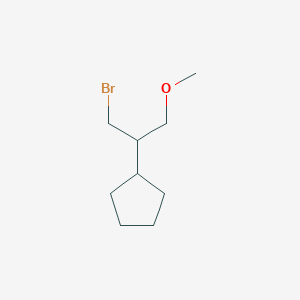
![2-(3-Bromopropyl)bicyclo[2.2.1]heptane](/img/structure/B13171196.png)
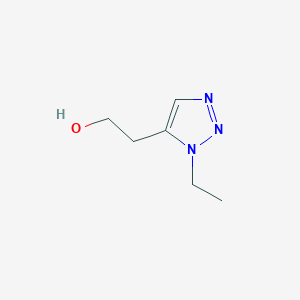
![4-Chloro-2-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,3-thiazole-5-carbaldehyde](/img/structure/B13171204.png)
![Methyl 2-chloro-4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171205.png)
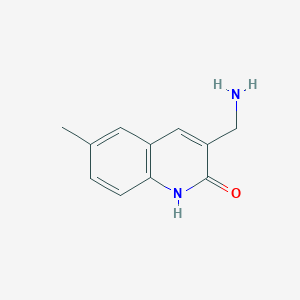
![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13171231.png)
